N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-aminobenzamide in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add isopropylsulfonyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to allow the reaction to proceed.
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an anti-inflammatory agent and its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets within proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide can be compared with other benzamide derivatives to highlight its uniqueness:
Similar Compounds: 4-fluoro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide, 2-fluoro-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide.
Uniqueness: The presence of the isopropylsulfonyl group distinguishes it from other benzamide derivatives, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12(2)18-22(20,21)15-10-8-14(9-11-15)17-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNYBVBYTHELBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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